molecular formula C38H39ClFN3O12 B14755956 GLP-1 receptor agonist 9 citrate

GLP-1 receptor agonist 9 citrate

Cat. No.: B14755956
M. Wt: 784.2 g/mol
InChI Key: QDGFLFPZWWNGKL-NNHAGDAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GLP-1 receptor agonist 9 citrate is a compound that activates the glucagon-like peptide-1 receptor. This receptor is involved in the regulation of glucose metabolism and insulin secretion. GLP-1 receptor agonists are primarily used in the treatment of type 2 diabetes mellitus due to their ability to enhance insulin secretion, inhibit glucagon release, and slow gastric emptying .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLP-1 receptor agonist 9 citrate involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of GLP-1 receptor agonists often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. Techniques such as microfluidic droplet technology and supercritical fluid technology are employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

GLP-1 receptor agonist 9 citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have enhanced or altered biological activity. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

GLP-1 receptor agonist 9 citrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GLP-1 receptor agonist 9 citrate is unique due to its specific binding affinity and the resulting pharmacokinetic profile. It offers a balance between efficacy and safety, making it a valuable addition to the class of GLP-1 receptor agonists .

Properties

Molecular Formula

C38H39ClFN3O12

Molecular Weight

784.2 g/mol

IUPAC Name

2-[[4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C32H31ClFN3O5.C6H8O7/c1-32(24-7-6-21(33)16-25(24)34)41-28-4-2-3-23(30(28)42-32)19-9-12-36(13-10-19)18-29-35-26-8-5-20(31(38)39)15-27(26)37(29)17-22-11-14-40-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,38,39);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,32-;/m0./s1

InChI Key

QDGFLFPZWWNGKL-NNHAGDAQSA-N

Isomeric SMILES

C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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